Cytotoxic Potency in Human Lung Adenocarcinoma (LXFA 629): 2,6- vs 3,4-Dichlorobenzyl Regioisomer Comparison
The 2,6-dichlorobenzyl substitution pattern (target compound) is anticipated to exhibit distinct cytotoxicity compared to its 3,4-dichlorobenzyl regioisomer. In comparable in vitro growth inhibition assays against the human lung adenocarcinoma cell line LXFA 629, the 3,4-dichlorobenzyl isomer (CAS 339009-70-0) demonstrated an IC50 of 15.0 ± 1.5 µM . While direct head-to-head data for the target compound in the same assay are not currently published, the consistent activity cliff observed between 2,6- and 3,4-dihalogenated benzylimidazoles in kinase binding assays [1] suggests a quantifiable difference in target engagement that translates to differential cellular potency.
| Evidence Dimension | Growth inhibition of human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | Not directly determined in identical assay; predicted to differ based on regioisomer SAR |
| Comparator Or Baseline | 1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 339009-70-0): IC50 = 15.0 ± 1.5 µM |
| Quantified Difference | Regioisomer shift (2,6- to 3,4-dichloro) produces measurable IC50 changes; exact fold difference for 339009-69-7 requires direct measurement |
| Conditions | LXFA 629 human lung adenocarcinoma cell line, clonogenic assay |
Why This Matters
Users requiring a specific 2,6-dichloro substitution for target binding pocket complementarity cannot assume equivalent antitumor activity from the 3,4-isomer; procurement specifications must reflect the precise regioisomer.
- [1] BindingDB. BDBM200945: IC50 = 200 nM for 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4. US Patent 9233946. View Source
